1-Benzyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea
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Overview
Description
N-BENZYL-N’-[4-(4-PYRIDYLMETHYL)PHENYL]THIOUREA is a thiourea derivative characterized by the presence of a benzyl group and a pyridylmethylphenyl group Thiourea compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-N’-[4-(4-PYRIDYLMETHYL)PHENYL]THIOUREA typically involves the reaction of benzylamine with 4-(4-pyridylmethyl)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired thiourea derivative .
Industrial Production Methods: Industrial production of thiourea derivatives often involves scalable and environmentally friendly methods. One such method includes the use of aqueous medium for the condensation of amines with carbon disulfide, followed by the addition of an appropriate isothiocyanate . This method is advantageous due to its simplicity, high yield, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-BENZYL-N’-[4-(4-PYRIDYLMETHYL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-BENZYL-N’-[4-(4-PYRIDYLMETHYL)PHENYL]THIOUREA has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, such as sensors and molecular transporters.
Mechanism of Action
The mechanism of action of N-BENZYL-N’-[4-(4-PYRIDYLMETHYL)PHENYL]THIOUREA involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea group can form strong hydrogen bonds with biological molecules, leading to the disruption of cellular processes. Additionally, the compound can chelate metal ions, affecting enzymatic activities and cellular signaling pathways .
Comparison with Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiazolidines: Exhibiting varied pharmacological properties, such as anticancer and neuroprotective activities.
Uniqueness: N-BENZYL-N’-[4-(4-PYRIDYLMETHYL)PHENYL]THIOUREA is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. Its combination of a benzyl group and a pyridylmethylphenyl group provides distinct chemical reactivity and biological activity compared to other thiourea derivatives.
Properties
Molecular Formula |
C20H19N3S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-benzyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea |
InChI |
InChI=1S/C20H19N3S/c24-20(22-15-18-4-2-1-3-5-18)23-19-8-6-16(7-9-19)14-17-10-12-21-13-11-17/h1-13H,14-15H2,(H2,22,23,24) |
InChI Key |
KJKYFQHJUGIVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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